
1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid, also known as MPPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. MPPCA is a heterocyclic compound that contains a pyrimidine ring and a piperidine ring, making it a promising candidate for drug discovery and development.
作用机制
The mechanism of action of 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways. In the case of its antitumor activity, 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This results in the inhibition of tumor cell growth and proliferation. In the case of its potential to inhibit DPP-4, 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid is believed to bind to the active site of the enzyme and prevent its activity, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has been shown to exhibit various biochemical and physiological effects, depending on the specific application. In the case of its antitumor activity, 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has been shown to induce apoptosis (programmed cell death) in tumor cells, inhibit cell cycle progression, and reduce the expression of specific genes involved in tumor growth and proliferation. In the case of its potential to inhibit DPP-4, 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has been shown to improve glucose metabolism, reduce insulin resistance, and improve pancreatic beta cell function.
实验室实验的优点和局限性
1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has several advantages for lab experiments, including its high purity and yield, its potential for multiple applications, and its well-defined chemical structure. However, 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid, including the investigation of its potential applications in other diseases, such as Alzheimer's disease and cardiovascular disease. In addition, further research is needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis and improve its pharmacological properties. Overall, 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has significant potential for drug discovery and development, and further research is needed to fully explore its potential.
合成方法
The synthesis of 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid involves a multi-step process that starts with the reaction between 2-chloro-4-morpholinopyrimidine and piperidine-4-carboxylic acid. The resulting intermediate is then subjected to various reactions, including nucleophilic substitution, cyclization, and deprotection, to obtain the final product, 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid. The synthesis of 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has been optimized to yield high purity and high yield, making it a suitable candidate for further research.
科学研究应用
1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and biotechnology. In medicinal chemistry, 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has been shown to exhibit antitumor activity, making it a promising candidate for cancer therapy. In addition, 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has been investigated for its potential to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This makes 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid a potential candidate for the treatment of diabetes.
属性
IUPAC Name |
1-(2-morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-13(20)11-2-5-17(6-3-11)12-1-4-15-14(16-12)18-7-9-21-10-8-18/h1,4,11H,2-3,5-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPAIBLLWUCDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC(=NC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


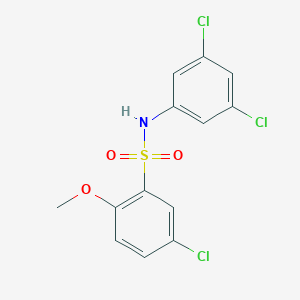

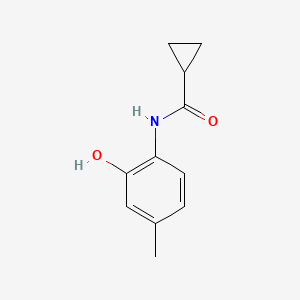
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide](/img/structure/B6643260.png)
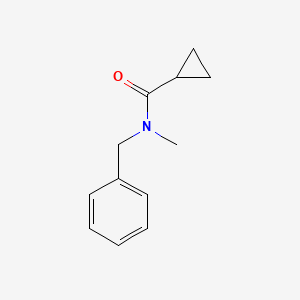
![Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643263.png)
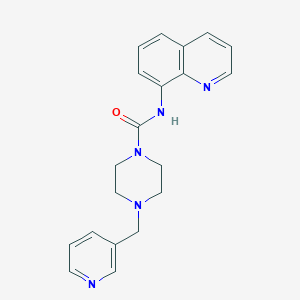
![4-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B6643271.png)
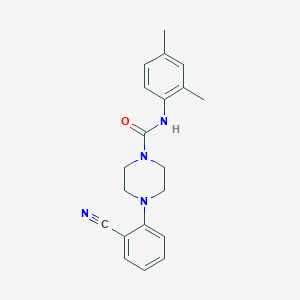
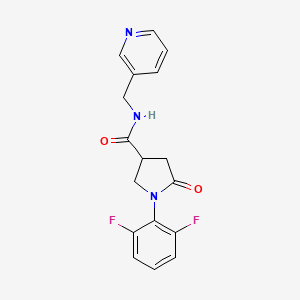

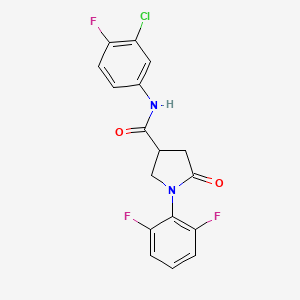
![Ethyl 4-[(4-cyclopropylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643332.png)